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molecular formula C7H8N2O B012908 2-Amino-5-acetylpyridine CAS No. 19828-20-7

2-Amino-5-acetylpyridine

Cat. No. B012908
M. Wt: 136.15 g/mol
InChI Key: ZVXNDGKDTCTEBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08796313B2

Procedure details

1-(6-Chloropyridin-3-yl)-ethanone (230 mg, 1.5 mmol), 1 mL 28% aq NH4OH, and catalytic CuSO4.5H2O were heated to 130° C. in a sealed tube for 5 h. The mixture was cooled, diluted with 20 mL water, and washed with 2×25 mL EtOAc. The combined organics were washed with brine, dried (MgSO4), filtered, and evaporated. The title compound was obtained by silica gel chromatography (163 mg, 80%).
Quantity
230 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
[Compound]
Name
CuSO4.5H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.[NH4+:11].[OH-]>O>[NH2:11][C:2]1[N:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
230 mg
Type
reactant
Smiles
ClC1=CC=C(C=N1)C(C)=O
Name
Quantity
1 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
CuSO4.5H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
WASH
Type
WASH
Details
washed with 2×25 mL EtOAc
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=N1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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